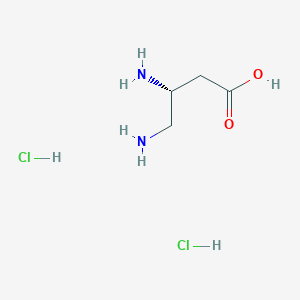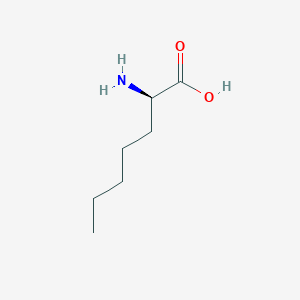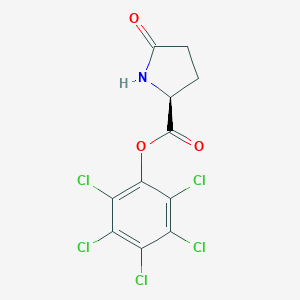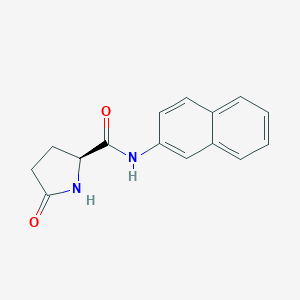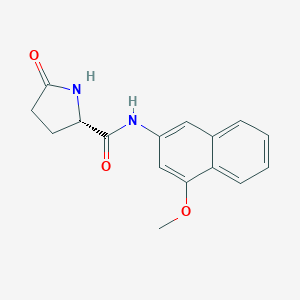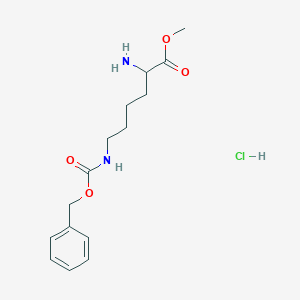
h-Lys(z)-ome.hcl
Descripción general
Descripción
“h-Lys(z)-ome.hcl” is also known as N6-carbobenzyloxy-L-lysine. It is commonly used as a reagent in the synthesis of peptides .
Synthesis Analysis
“h-Lys(z)-ome.hcl” serves as a reactant for the synthesis of various peptides such as boc-Glu (OBzl)-Lys (Z)-OH and tert-butyl-6- (((benzyloxy)carbonyl)amino)-2-bromohexanoate . A study on the synthesis of a lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH demonstrated the value of using a method based on mixed anhydrides and activated esters to obtain the tetrapeptide at high yield .
Molecular Structure Analysis
The molecular formula of “h-Lys(z)-ome.hcl” is C14H20N2O4 . The IUPAC name is (2 S )-2-amino-6- (phenylmethoxycarbonylamino)hexanoic acid .
Chemical Reactions Analysis
The purified, deprotected product of the 1,3-cycloaddition using H-Lys(Boc)-OH had a higher primary amine-to-carbon ratio (0.69 mmol/gram versus 0.48 mmol/gram), meaning a denser functionalization had occurred .
Physical And Chemical Properties Analysis
“h-Lys(z)-ome.hcl” has a molecular weight of 280.32 g/mol . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .
Aplicaciones Científicas De Investigación
Protease-Catalyzed Oligomerization : Nε-protected L-lysine monomers, such as those with benzyloxycarbonyl (Z) groups, are used in protease-catalyzed oligomerization. This process is used to create oligopeptides with specific chain lengths and properties, which are important in the study of enzymes and protein functions (Qin et al., 2014).
Lysosomal Research and Drug Development : In the context of lysosomal research, Nε-protected L-lysine derivatives can be instrumental in studying lysosomal functions and diseases. For example, compounds like hydroxychloroquine, which have lysosomotropic properties, can be studied for their effects on lysosomal membrane permeabilization and apoptosis (Boya et al., 2003).
Fluorescent Probing for Biological Studies : The development of fluorescent probes, often incorporating lysine derivatives, is critical for imaging specific molecules or ions in biological systems. Such probes are used for studying various physiological and pathological processes, including inflammatory responses and tracking of specific ions in lysosomes (Mao et al., 2019).
Peptide Transporter Inhibition : Nε-protected L-lysine derivatives are used as competitive inhibitors in studies of peptide transporters like PEPT1. These studies are crucial for understanding the physiological and pharmacological roles of these transporters (Knütter et al., 2001).
Synthesis of Cyclic Peptide Polyamine : Nε-protected L-lysine is used in the synthesis of cyclic peptides. These peptides have applications in medicinal chemistry and drug development, highlighting the versatility of lysine derivatives in synthetic chemistry (Bailey & Crofts, 1992).
Lysine Biosynthesis and Chromatin Functions : In studies of homocitrate synthase, which is involved in lysine biosynthesis, the role of lysine in chromatin functions and DNA damage repair is explored. This has implications for understanding the metabolic and regulatory pathways in cells (Scott & Pillus, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
h-Lys(z)-ome.hcl | |
CAS RN |
27894-50-4 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27894-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





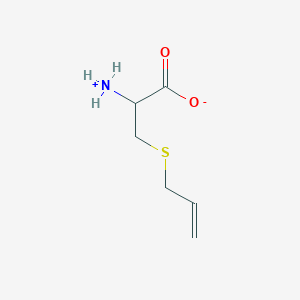
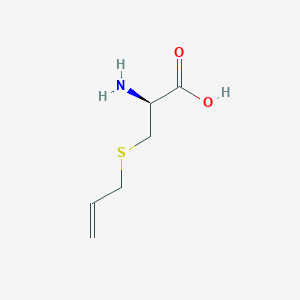
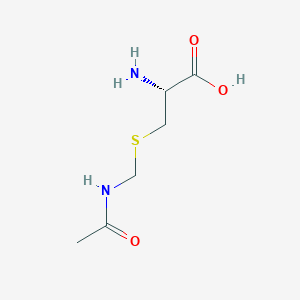
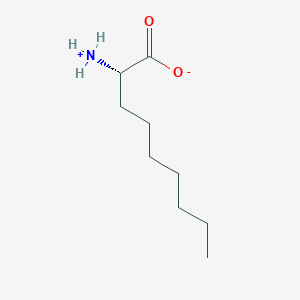
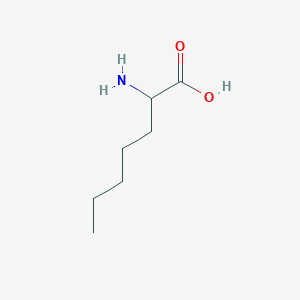
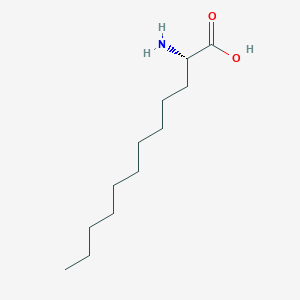
![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
